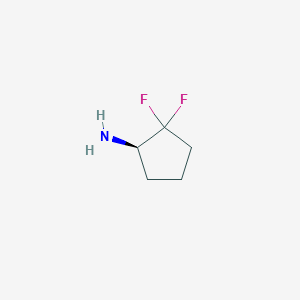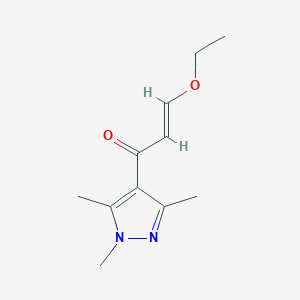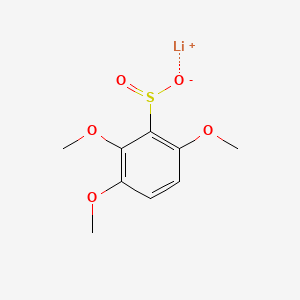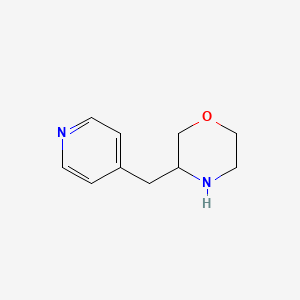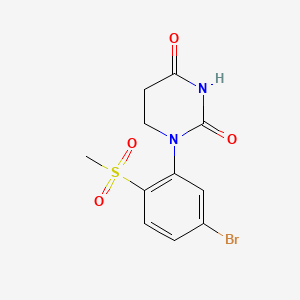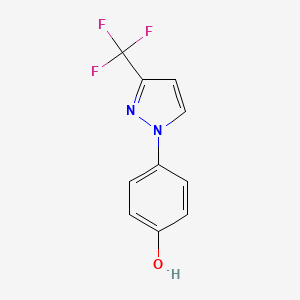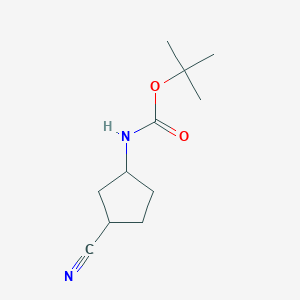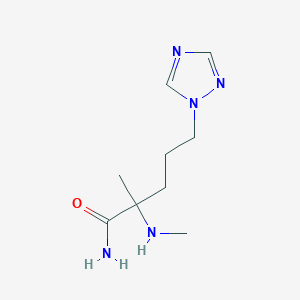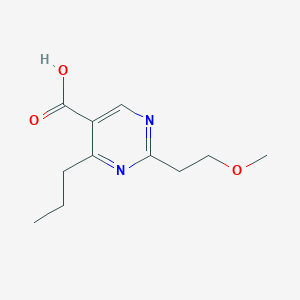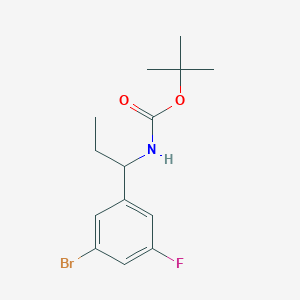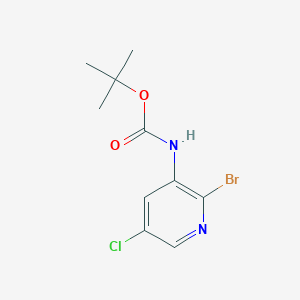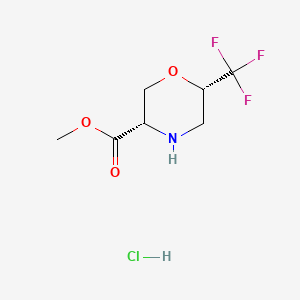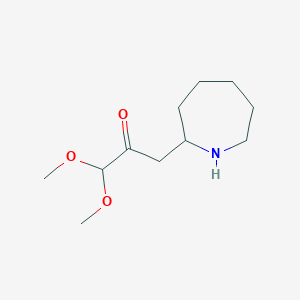
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is an organic compound that features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a propanone moiety with two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one typically involves the reaction of azepane with a suitable propanone derivative under controlled conditions. One common method includes the use of 4,4-dimethoxy-2-butanone as a starting material, which reacts with azepane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azepan-2-yl)quinoline: Another azepane-containing compound with a quinoline moiety.
3-(Azepan-2-yl)-5-propylisoxazole: Features an isoxazole ring instead of the propanone moiety.
Uniqueness
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is unique due to its combination of an azepane ring and a dimethoxypropanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(azepan-2-yl)-1,1-dimethoxypropan-2-one |
InChI |
InChI=1S/C11H21NO3/c1-14-11(15-2)10(13)8-9-6-4-3-5-7-12-9/h9,11-12H,3-8H2,1-2H3 |
Clé InChI |
BJRSXEYLPUOZLS-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CC1CCCCCN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


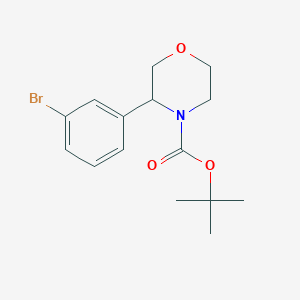
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
